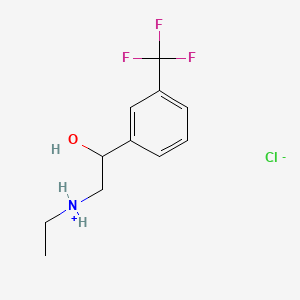
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a benzenemethanol core with an ethylamino methyl group and a trifluoromethyl group attached to it.
Vorbereitungsmethoden
The synthesis of Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride involves several steps. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions, such as the use of N,N-dimethylformamide and sulfur in the presence of aromatic aldehydes and o-phenylenediamine . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to various biological effects, including the modulation of neurotransmitter release and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylphenol: Used in the synthesis of various organic compounds.
Trifluoromethylketones: Important intermediates in organic synthesis
The uniqueness of this compound lies in its specific structure, which combines the properties of a benzenemethanol core with an ethylamino methyl group and a trifluoromethyl group, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62064-76-0 |
|---|---|
Molekularformel |
C11H15ClF3NO |
Molekulargewicht |
269.69 g/mol |
IUPAC-Name |
ethyl-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-15-7-10(16)8-4-3-5-9(6-8)11(12,13)14;/h3-6,10,15-16H,2,7H2,1H3;1H |
InChI-Schlüssel |
AACPJCJVJLMRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC(C1=CC(=CC=C1)C(F)(F)F)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


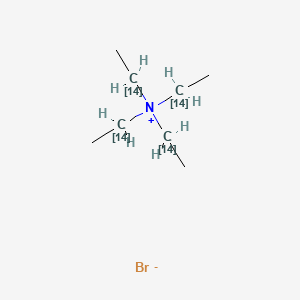
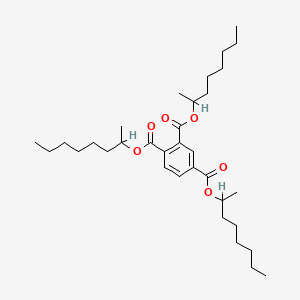
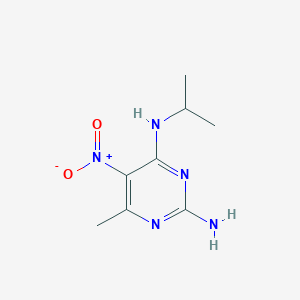
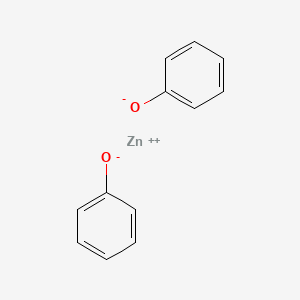
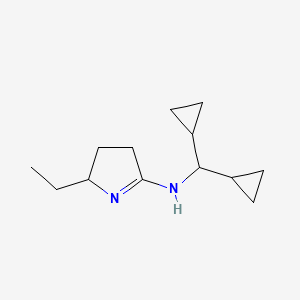
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

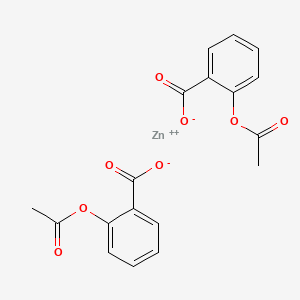
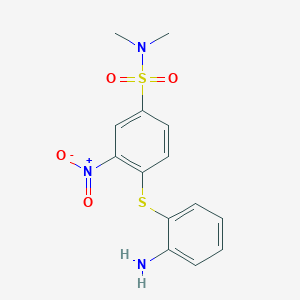

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
